3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride
Description
Core Pyrrolidine Framework
The pyrrolidine ring in 3-fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride consists of a five-membered saturated heterocycle with four methylene (-CH$$_2$$-) groups and one secondary amine (-NH-). The ring adopts a puckered conformation due to sp$$^3$$-hybridized carbons, which reduces angle strain compared to planar aromatic systems. This non-planar geometry enables pseudorotation, allowing the molecule to interconvert between envelope and twist conformations. The nitrogen atom’s lone pair participates in hydrogen bonding with the chloride counterion, stabilizing the hydrochloride salt form.
Table 1: Key Structural Parameters of Pyrrolidine Derivatives
| Property | Pyrrolidine Core | Fluorinated Analog |
|---|---|---|
| Ring puckering angle | 20–25° | 18–22° |
| N–H bond length | 1.01 Å | 1.03 Å |
| C–N–C bond angle | 109.5° | 108.7° |
Fluorine Substituent: Electronic and Steric Implications
The fluorine atom at the 3-position introduces significant electronic and steric effects:
- Inductive Withdrawal : Fluorine’s electronegativity (χ = 3.98) withdraws electron density via σ-bonds, reducing the basicity of the pyrrolidine nitrogen (pK$$_\text{a}$$ ~8.5 vs. ~11.2 for non-fluorinated pyrrolidine).
- Steric Hindrance : The van der Waals radius of fluorine (1.47 Å) creates torsional strain, favoring equatorial positioning in chair-like conformations.
- Conformational Locking : Quantum chemical calculations show fluorination stabilizes the gauche conformation by 2.1 kcal/mol through hyperconjugative n→σ* interactions.
Table 2: Electronic Effects of Fluorine Substituents
| Parameter | 3-Fluoropyrrolidine | Non-Fluorinated Analog |
|---|---|---|
| NBO charge on N | −0.32 e | −0.45 e |
| HOMO-LUMO gap | 7.2 eV | 6.8 eV |
| Dipole moment | 2.8 D | 1.9 D |
3-Methoxyphenyl Group: Aromatic Interactions and Conjugation
The 3-methoxyphenyl substituent engages in two key interactions:
- Resonance Donation : The methoxy group’s oxygen donates electron density into the aromatic ring via resonance (+M effect), activating the meta position for electrophilic substitution. This increases the phenyl group’s electron-rich character, enhancing π-π stacking interactions.
- Steric Effects : The meta-methoxy group creates a dihedral angle of 55–60° relative to the pyrrolidine ring, minimizing steric clash with the fluorine substituent.
Hammett Analysis :
The methoxy group’s σ$$_\text{para}$$ value (−0.27) indicates strong electron donation, which polarizes the pyrrolidine ring and increases solubility in polar solvents (logP = 1.2).
Hydrochloride Salt Formation: Ionic Interactions and Crystallinity
Protonation of the pyrrolidine nitrogen forms a stable hydrochloride salt through:
- Charge-Assisted Hydrogen Bonds : The N–H$$^+$$···Cl$$^−$$ interaction (2.98 Å, 175°) dominates the crystal packing.
- Synergistic Packing : Additional C–H···Cl$$^−$$ interactions (3.30–3.45 Å) create a layered structure with 68% packing efficiency.
Table 3: Crystallographic Data for Hydrochloride Salts
| Parameter | 3-Fluoro Derivative | Non-Fluorinated Analog |
|---|---|---|
| Unit cell volume | 472 Å$$^3$$ | 485 Å$$^3$$ |
| Density | 1.32 g/cm$$^3$$ | 1.28 g/cm$$^3$$ |
| Melting point | 192–195°C | 178–180°C |
Properties
IUPAC Name |
3-fluoro-3-(3-methoxyphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-14-10-4-2-3-9(7-10)11(12)5-6-13-8-11;/h2-4,7,13H,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKODRYYPSMZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803582-10-6 | |
| Record name | Pyrrolidine, 3-fluoro-3-(3-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803582-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Halogenated Pyrrolidine Intermediate Synthesis
A key approach involves preparing halogenated pyrrolidine intermediates that can be further converted to the target compound:
Halogen-aryl pyrrolidine-3-carboxylic acids have been synthesized via enantioselective hydrogenation of pyrrolidine-3-carboxylic acid derivatives bearing halogenated aryl groups. This method yields high enantiomeric purity and is scalable.
For fluorine introduction, halogenated phenylpropynoic acid esters (e.g., 4-chloro-3-fluoro-phenyl-propynoic acid ethyl ester) undergo halogenation and subsequent cyclization to form the pyrrolidine ring with the fluorine substituent retained.
Cyclization and Ring Closure
The cyclization step often involves treatment of halogenated precursors with base (e.g., NaOH) in solvents such as dioxane or tetrahydrofuran, followed by acidification to precipitate the pyrrolidine hydrochloride salt.
Reaction conditions typically include stirring at room temperature for extended periods (e.g., 18-72 hours) to ensure complete cyclization and ring closure.
Fluorination Techniques
Direct fluorination at the 3-position can be achieved using electrophilic fluorinating agents or by employing fluorinated building blocks in the synthesis.
For example, 1,2-difluoro-4-iodo-benzene has been used as a fluorinated aryl source in palladium-catalyzed coupling reactions to introduce fluorine-containing aromatic substituents prior to pyrrolidine ring formation.
Salt Formation and Purification
The hydrochloride salt is typically formed by treatment of the free base with hydrochloric acid, often in an organic solvent or aqueous medium, to facilitate isolation as a stable crystalline solid.
Purification steps include filtration, washing with cold methanol or ethanol, and drying under vacuum to achieve high purity (>98%) and enantiomeric excess (>99%).
Representative Synthetic Route Summary
Alternative Approaches and Improvements
Asymmetric hydrogenation : Use of chiral ruthenium catalysts to prepare enantiomerically pure pyrrolidine derivatives bearing halogenated aryl groups has been reported, providing an efficient and scalable method with excellent stereoselectivity.
Fluorination via Claisen rearrangement and oxidation : For related difluoropyrrolidine compounds, a Claisen rearrangement followed by Ru(VIII)-catalyzed oxidation and cyclization has been used, suggesting potential adaptation for monofluoro derivatives.
Use of organometallic coupling : Palladium-catalyzed cross-coupling reactions with fluorinated aryl halides enable installation of the 3-methoxyphenyl group with fluorine substituents prior to ring closure.
Research Findings and Data
The processes described yield compounds with high chemical purity (>98%) and enantiomeric excess (>99%), critical for pharmaceutical applications.
Reaction times vary from 2 hours (halogenation) to 72 hours (cyclization), with yields ranging from 58% to 83% depending on step and conditions.
Use of trifluoroacetic acid and organic solvents such as dichloromethane and dioxane is common to facilitate halogenation and cyclization steps.
Catalysts such as tetrakis(triphenylphosphine)palladium(0) are employed in coupling reactions to introduce fluorinated aromatic groups efficiently.
Summary Table of Key Preparation Steps
| Preparation Step | Key Reagents/Conditions | Outcome | Yield (%) | Purity/Enantiomeric Excess |
|---|---|---|---|---|
| Halogenation of aryl ester | Cl2, trifluoroacetic acid, CH2Cl2, RT | Halogenated aryl-propynoic acid ester | 75-83 | High purity |
| Cyclization to pyrrolidine | NaOH (aqueous), dioxane/THF, RT, 18-72 h | Pyrrolidine ring formation | High | Crude product |
| Palladium-catalyzed coupling | Pd(PPh3)4, fluorinated aryl iodide, RT | Introduction of 3-methoxyphenyl fluorinated group | 76 | High purity |
| Hydrochloride salt formation | HCl aqueous, stirring, RT, 24-48 h | Stable hydrochloride salt | 58-75 | >98% purity, >99% ee |
| Purification | Filtration, washing, vacuum drying | High purity crystalline product | - | >98% purity, >99% enantiomeric excess |
Chemical Reactions Analysis
3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride serves as a critical building block for synthesizing various biologically active compounds. Its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV) is particularly noteworthy, as DPP-IV inhibitors are essential in managing type 2 diabetes by enhancing insulin sensitivity and reducing blood sugar levels.
Pharmaceutical Research
The compound is utilized in drug development due to its enhanced stability and biological activity. It has been investigated for potential therapeutic applications in treating conditions such as Xeroderma Pigmentosum (XP), a genetic disorder characterized by extreme sensitivity to UV light. Research indicates that pyrrolidine compounds can enhance DNA repair mechanisms in XP patients, making them a promising avenue for treatment .
Chemical Biology
In chemical biology, this compound is employed to study interactions between small molecules and biological targets. Its ability to modulate cellular signaling pathways and gene expression makes it a valuable tool for elucidating biochemical processes.
Industrial Applications
The compound's unique properties facilitate its use in synthesizing specialty chemicals and materials. Its ability to participate in various chemical reactions, such as substitution and coupling reactions, allows for the creation of complex molecular architectures necessary for advanced materials.
Research has shown that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, which warrant further investigation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to therapeutic strategies against inflammatory diseases.
- Anticancer Potential : Its interactions with cellular pathways indicate possible anticancer properties, necessitating more detailed studies to explore this application fully.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Potential efficacy against various pathogens | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Anticancer | Interaction with cancer-related signaling pathways |
Case Study: Treatment of Xeroderma Pigmentosum
A notable case study involved the use of pyrrolidine derivatives, including this compound, in enhancing DNA repair mechanisms in patients with Xeroderma Pigmentosum. The study demonstrated that oral administration of these compounds could significantly reduce symptoms associated with UV-induced skin damage, providing a new therapeutic strategy for managing this condition .
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 3-methoxyphenyl group in the target compound distinguishes it from analogs with alternative aromatic substituents. Key comparisons include:
*Calculated based on structural similarity to listed analogs.
Key Insights :
Positional Isomerism on the Pyrrolidine Ring
The position of substituents on the pyrrolidine ring significantly impacts biological activity:
Key Insights :
- Positional Isomerism: Substitution at C3 (target compound) vs.
Core Structure Modifications
Variations in the pyrrolidine scaffold further differentiate analogs:
Key Insights :
- Aromatic vs.
- Functional Group Additions : Diazirine () introduces photoreactivity, enabling target identification in proteomic studies .
Physicochemical and Commercial Considerations
Molecular Weight and Solubility
- The target compound’s molecular weight (~231.7 g/mol) is comparable to analogs like 3-fluoro-3-(3-methylphenyl)pyrrolidine HCl (231.7 g/mol) but lower than bulkier derivatives (e.g., 281.7 g/mol for ’s trifluoromethyl-containing analog) .
- Hydrochloride salts generally improve aqueous solubility, critical for in vivo applications.
Commercial Availability
- Analogs such as 3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine HCl are marketed at premium prices (e.g., €1,963.00/500 mg), reflecting synthetic complexity .
Biological Activity
3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride is a pyrrolidine derivative that has gained attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNO. The presence of a fluorine atom and a methoxy group on the phenyl ring contributes to its unique chemical properties, which may influence its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | ≤ 0.25 µg/mL |
| Escherichia coli | > 200 µg/mL |
| Pseudomonas aeruginosa | No activity |
| Candida albicans | No activity |
The compound demonstrated selective activity against Gram-positive bacteria while showing no significant effect on Gram-negative bacteria or fungi at the tested concentrations .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in various cell lines.
Case Study: Inhibition of Cancer Cell Growth
In a study investigating the effects of several pyrrolidine derivatives on cancer cells, this compound was found to significantly reduce cell viability in T-24 bladder cancer cells. The compound exhibited an IC value indicating effective growth inhibition.
Table 2: Anticancer Activity Data
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| T-24 (Bladder) | 15 | Induction of apoptosis |
| PC-3 (Prostate) | 20 | Cell cycle arrest in S phase |
These results highlight the potential of this compound as a candidate for further development in cancer therapeutics .
The biological activity of this compound is believed to be mediated through multiple mechanisms. It may act by:
- Enzyme Inhibition : The compound could bind to specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways, leading to reduced cell growth and increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in target cells, promoting cell death.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
